3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a phenoxy moiety. This compound is also known by its CAS number 100840-63-9 and falls under the category of organofluorine compounds, specifically within the subclass of trifluoromethylbenzenes. It has applications in medicinal chemistry and is related to the pharmacological properties of fluoxetine, an established antidepressant.
The compound can be sourced from various chemical suppliers, including TRC, AK Scientific, and American Custom Chemicals Corporation, which offer it in different purities and quantities. Its molecular formula is C10H13ClF3NO, indicating the presence of chlorine, fluorine, nitrogen, and oxygen in its structure .
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is classified as an organic compound and specifically as a trifluoromethylbenzene. It is part of a broader class of compounds that includes phenoxy compounds and aralkylamines, which are significant in pharmaceutical applications due to their biological activities .
The synthesis of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride typically involves multi-step reactions that may include nucleophilic substitutions and coupling reactions. The general approach can be summarized as follows:
The detailed reaction pathways often require optimization for yield and purity, involving careful control of reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride can be represented with the following features:
The compound's InChI key is provided for computational chemistry applications: InChI=1S/C10H13ClF3NO/c11-10(12,13)8-6-7-14-9(8)5-4-3/h3-7H2,1-2H3,(HCl)
.
3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride can participate in various chemical reactions due to its functional groups:
Understanding the reactivity involves studying how substituents affect electron density on the aromatic ring and how this influences reaction pathways.
The mechanism of action for 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride is closely related to that of fluoxetine. It primarily functions as a selective serotonin reuptake inhibitor (SSRI), increasing serotonin levels in the synaptic cleft by inhibiting its reabsorption into presynaptic neurons.
Research indicates that this compound may interact with various serotonin receptors and transporters, contributing to its pharmacological effects .
Relevant data on melting point, boiling point, and other thermodynamic properties may be obtained from supplier data sheets or experimental studies.
3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride has potential applications in:
The compound 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride exhibits distinct structural features that define its chemical behavior. The molecular structure consists of a three-carbon aliphatic chain terminating in a protonated primary amine group (forming a hydrochloride salt), connected through an oxygen atom to the para position of a benzene ring bearing a trifluoromethyl substituent. This arrangement creates a molecule with polar and nonpolar regions, imparting amphiphilic character.
Key physicochemical parameters include:
The trifluoromethyl group exerts strong electron-withdrawing effects (-I and -R effects), reducing electron density on the phenoxy oxygen and adjacent atoms. This electronic perturbation influences the compound's reactivity in substitution reactions and its potential for hydrogen bonding interactions. Spectroscopic characterization would reveal distinctive signals: 19F NMR showing a single peak around -62 ppm (characteristic of aryl-CF3), while 1H NMR would display characteristic AA'BB' splitting pattern for the para-substituted aromatic ring (δ 7.5-7.7 ppm), along with aliphatic chain resonances (δ 3.9-4.1 ppm for O-CH2, δ 2.7-2.9 ppm for CH2-N, and δ 1.8-2.0 ppm for central CH2) [1].
Table 1: Molecular Comparison with Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Features |
---|---|---|---|
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride | C10H13ClF3NO | 255.67 | Primary amine hydrochloride, para-CF3 phenoxy linkage |
N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | C17H19ClF3NO | 345.79 | Secondary amine, chiral center, meta-CF3 phenoxy |
(3RS)-N-Methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride | C17H18ClF3NO | 345.79 | Fluoxetine ortho-isomer, racemic, chiral center |
Fluoxetine hydrochloride | C17H18ClF3NO | 345.79 | SSRI antidepressant, chiral center, para-CF3 phenoxy |
The emergence of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride as a synthetic intermediate coincides with the strategic incorporation of trifluoromethyl groups into bioactive molecules during the late 20th century. The trifluoromethyl group's unique properties—high electronegativity, lipophilicity (Hansch π parameter ~0.88), and metabolic resistance—made it an attractive substituent for enhancing drug potency and pharmacokinetic profiles. This compound represents a simplified version of the phenoxypropylamine scaffold that became prominent with the development of serotonin reuptake inhibitors [10].
Historically, the structural motif gained significance through its close relationship to fluoxetine (Prozac®), the first blockbuster selective serotonin reuptake inhibitor (SSRI) antidepressant approved in 1987. Eli Lilly's pioneering work on aryloxypropylamines demonstrated that the 3-aryloxy-3-phenylpropylamine core conferred optimal serotonin transporter (SERT) affinity when paired with specific aromatic substitutions, most notably the para-trifluoromethyl group on the phenoxy moiety. While the target compound lacks the additional phenyl group and N-methylation of fluoxetine, its chemical architecture preserves key elements that influenced subsequent drug design: the flexible three-atom chain bridging an aromatic system to an amine function, and the potent electron-withdrawing trifluoromethyl group that enhances serotonin receptor interactions [7] [10].
The compound continues to serve as a versatile intermediate in medicinal chemistry, enabling structure-activity relationship (SAR) explorations around:
Its synthetic utility extends to the preparation of compounds targeting multiple receptor systems beyond SSRIs, including antihistamines, antifungal agents, and anticancer candidates where the trifluoromethylphenoxy group modulates target affinity and drug-like properties [9].
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride serves dual roles in pharmaceutical manufacturing: as a purposeful synthetic building block and as a potential process-related impurity. Its primary application resides in the synthesis pathway of complex molecules containing the 3-aryloxypropylamine pharmacophore. The primary amine functionality provides a reactive site for further derivatization through alkylation, acylation, reductive amination, or condensation reactions. For instance, this compound could undergo:
In the specific context of fluoxetine synthesis, this compound represents an early intermediate that could be elaborated through Friedel-Crafts acylation or other aryl-connecting reactions to introduce the essential phenyl group at the C3 position, followed by N-methylation. This potential synthetic route underscores its importance as a molecular scaffold in SSRI manufacturing [7] [10].
The compound also functions as a critical marker for assessing synthetic route efficiency and impurity profiling. When employed in fluoxetine-related syntheses, it may appear as:
Particularly relevant is its relationship to positional isomers where the trifluoromethyl group occupies the ortho or meta positions rather than the para position. These isomers represent significant impurities when impure starting materials are used. For example, if chlorination employs a mixture of trifluoromethylchlorobenzenes contaminated with the ortho-isomer, the resulting 3-(2-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride could form, potentially leading to isomeric fluoxetine analogs [2]. Such impurities are pharmacologically relevant because the ortho-substituted isomer of fluoxetine exhibits different receptor binding profiles compared to the therapeutic para-isomer.
Table 2: Pharmaceutical Relevance in Synthesis and Impurity Control
Role | Synthetic Context | Significance | Control Measures |
---|---|---|---|
Synthetic Intermediate | Fluoxetine precursor | Building block for C-N bond formation | Purification before subsequent steps |
Starting Material Impurity | Residual in amine alkylation | May consume reagents or form byproducts | Specification limits in quality control |
Positional Isomer Impurity | Ortho-CF3 contamination | Forms therapeutically inactive fluoxetine isomer | Strict control of isomeric purity in chlorinated precursors |
Degradation Product | Hydrolytic cleavage of fluoxetine derivatives | Indicator of stability issues | Monitoring in stability studies |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3